![molecular formula C24H21N9O4 B13846253 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea is a complex organic compound that features a unique combination of functional groups, including a cyanophenyl group, an imidazolylphenoxy group, and a tetrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea typically involves multi-step organic reactions. The key steps may include:
Formation of the cyanophenyl group: This can be achieved through nitration of a phenyl ring followed by reduction and subsequent cyanation.
Synthesis of the imidazolylphenoxy group: This involves the formation of an imidazole ring followed by its attachment to a phenoxy group.
Construction of the tetrazolyl group: This can be synthesized through cycloaddition reactions involving azides and nitriles.
Assembly of the hexahydrofuro[3,2-b]furan core: This may involve cyclization reactions starting from appropriate diols or epoxides.
Final coupling reactions: The various fragments are then coupled together under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
化学反应分析
Types of Reactions
1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the specific transformation desired, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, modulating their activity, or altering signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea include:
- 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]amine
- 1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the cyanophenyl, imidazolylphenoxy, and tetrazolyl groups may confer unique chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C24H21N9O4 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC 名称 |
1-(3-cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea |
InChI |
InChI=1S/C24H21N9O4/c25-11-15-2-1-3-16(10-15)27-23(34)28-19-12-35-22-20(13-36-21(19)22)33-24(29-30-31-33)37-18-6-4-17(5-7-18)32-9-8-26-14-32/h1-10,14,19-22H,12-13H2,(H2,27,28,34) |
InChI 键 |
SUSMVMGQHSSYJK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2C(O1)C(CO2)N3C(=NN=N3)OC4=CC=C(C=C4)N5C=CN=C5)NC(=O)NC6=CC=CC(=C6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


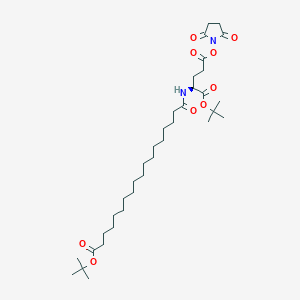
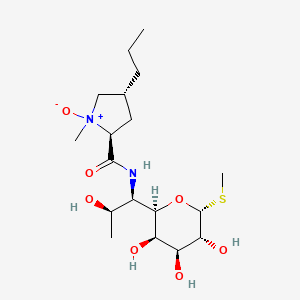
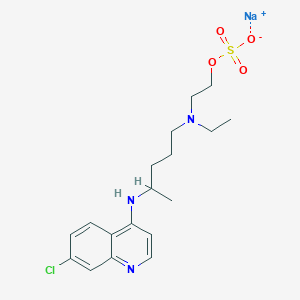
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
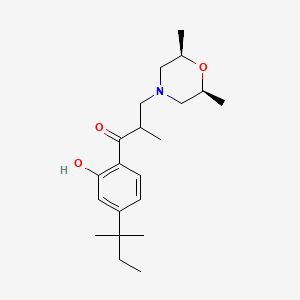

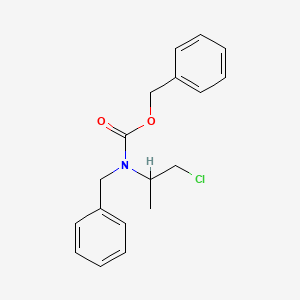
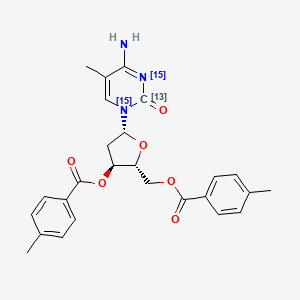
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
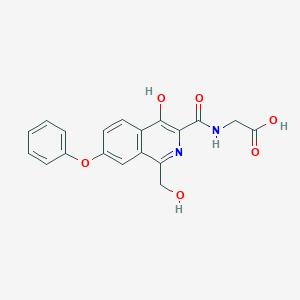

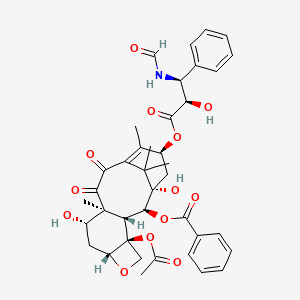
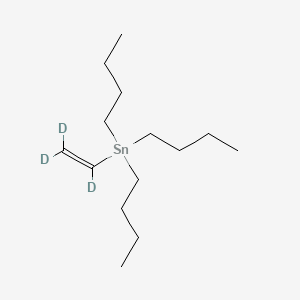
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)
